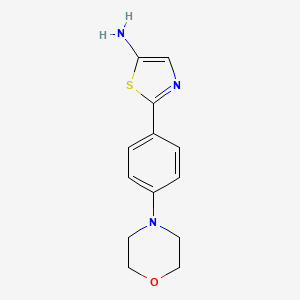
2-(4-Morpholinophenyl)thiazol-5-amine
Cat. No. B8613810
M. Wt: 261.34 g/mol
InChI Key: RCZQPIMBWSTOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09434695B2
Procedure details


To a solution of 4-(4-(5-nitrothiazol-2-yl)phenyl)morpholine (0.70 g, 2.44 mmol) in CH2Cl2 (20 mL) was added Pd/C (70 mg). The reaction mixture was stirred at rt under H2 overnight, and filtered. The filtrate was concentrated in vacuo to give the title compound as an offwhite solid (0.20 g, 32%).
Name
4-(4-(5-nitrothiazol-2-yl)phenyl)morpholine
Quantity
0.7 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[S:8][C:7]([C:9]2[CH:14]=[CH:13][C:12]([N:15]3[CH2:20][CH2:19][O:18][CH2:17][CH2:16]3)=[CH:11][CH:10]=2)=[N:6][CH:5]=1)([O-])=O>C(Cl)Cl.[Pd]>[O:18]1[CH2:19][CH2:20][N:15]([C:12]2[CH:11]=[CH:10][C:9]([C:7]3[S:8][C:4]([NH2:1])=[CH:5][N:6]=3)=[CH:14][CH:13]=2)[CH2:16][CH2:17]1
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at rt under H2 overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCN(CC1)C1=CC=C(C=C1)C=1SC(=CN1)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.2 g | |
| YIELD: PERCENTYIELD | 32% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
